molecular formula C24H19ClFN3OS2 B11545991 2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B11545991
M. Wt: 484.0 g/mol
InChI Key: IJYITRXPKGLFTM-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Substituents: The (E)-(2-chloro-6-fluorophenyl)methylidene group can be introduced via a condensation reaction with the corresponding aldehyde.

    Attachment of the Sulfanyl Group: This step involves the reaction of the benzothiazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-phenylethylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate
  • 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenyl-1-piperazinecarbodithioate
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-ethyl-1-piperazinecarbodithioate

Uniqueness

What sets 2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity. The presence of the (E)-(2-chloro-6-fluorophenyl)methylidene group, in particular, may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClFN3OS2

Molecular Weight

484.0 g/mol

IUPAC Name

2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H19ClFN3OS2/c25-19-7-4-8-20(26)18(19)14-28-17-9-10-21-22(13-17)32-24(29-21)31-15-23(30)27-12-11-16-5-2-1-3-6-16/h1-10,13-14H,11-12,15H2,(H,27,30)

InChI Key

IJYITRXPKGLFTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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